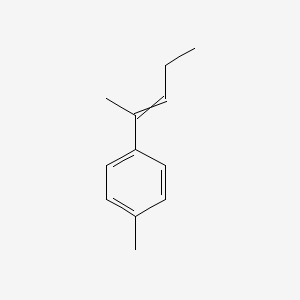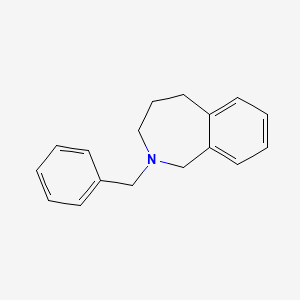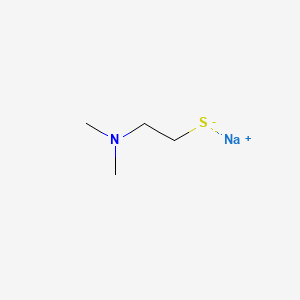
Ethanethiol, 2-(dimethylamino)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanethiol, 2-(dimethylamino)-, sodium salt: is an organosulfur compound with the molecular formula C4H11NSNa . It is a derivative of ethanethiol, where the hydrogen atom of the thiol group is replaced by a sodium ion, and an additional dimethylamino group is attached to the ethane backbone. This compound is known for its distinct odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Ethanethiol, 2-(dimethylamino)-, sodium salt can be synthesized by reacting ethanethiol with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of the thiol group, allowing the sodium ion to bond with the sulfur atom.
Industrial Production: Industrially, the compound can be produced by a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The use of continuous reactors and automated systems helps in maintaining consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethanethiol, 2-(dimethylamino)-, sodium salt can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced back to its thiol form using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Ethanethiol.
Substitution: Compounds with different nucleophiles replacing the dimethylamino group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Ligand in Coordination Chemistry: Ethanethiol, 2-(dimethylamino)-, sodium salt can act as a ligand in coordination chemistry, forming complexes with transition metals.
Catalysis: It is used as a catalyst or catalyst precursor in various organic reactions.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the role of thiol groups in proteins and enzymes.
Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting thiol-containing enzymes.
Industry:
Material Science: The compound is used in the modification of surfaces and materials, enhancing their properties such as conductivity and reactivity.
Wirkmechanismus
Molecular Targets and Pathways:
Thiol Group Interaction: The thiol group in ethanethiol, 2-(dimethylamino)-, sodium salt can interact with various biological molecules, forming disulfide bonds with cysteine residues in proteins.
Dimethylamino Group: The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Methanethiol: Similar to ethanethiol but with a methyl group instead of an ethyl group.
Butanethiol: Similar to ethanethiol but with a butyl group instead of an ethyl group.
Cysteamine: Contains an amino group instead of a dimethylamino group.
Uniqueness:
Dimethylamino Group: The presence of the dimethylamino group in ethanethiol, 2-(dimethylamino)-, sodium salt provides unique reactivity and binding properties compared to other thiol compounds.
Sodium Salt Form: The sodium salt form enhances the compound’s solubility and stability, making it more suitable for certain applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
55931-94-7 |
|---|---|
Molekularformel |
C4H10NNaS |
Molekulargewicht |
127.19 g/mol |
IUPAC-Name |
sodium;2-(dimethylamino)ethanethiolate |
InChI |
InChI=1S/C4H11NS.Na/c1-5(2)3-4-6;/h6H,3-4H2,1-2H3;/q;+1/p-1 |
InChI-Schlüssel |
BYFAREPWNGKOHN-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)CC[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


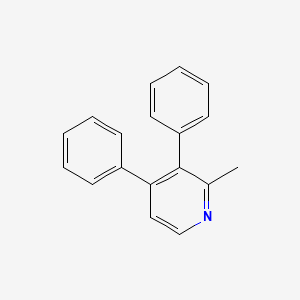
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)
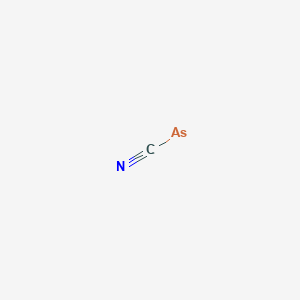


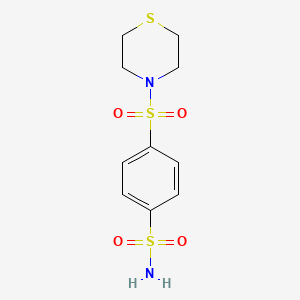
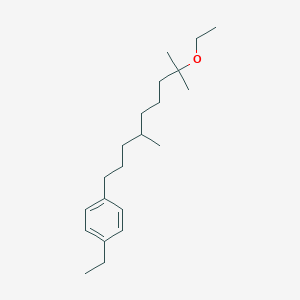
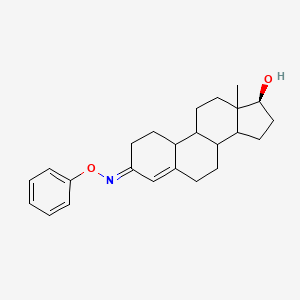
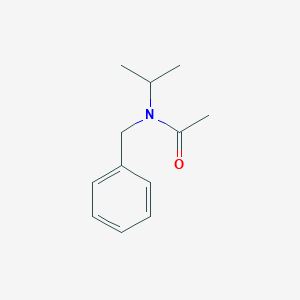

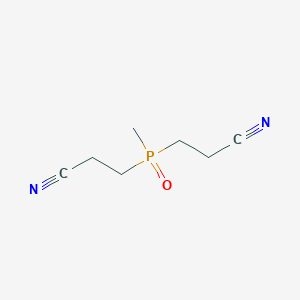
![{(E)-[(Prop-2-en-1-yl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14640856.png)
